Ditrans, polycis-heptaprenyl diphosphate is a polyisoprenoid compound that plays a crucial role in the biosynthesis of glycosyl carrier lipids, particularly in the formation of bacterial peptidoglycan. This compound is characterized by its unique structure, which consists of seven isoprene units linked by both trans and cis configurations. It serves as a precursor in various biochemical pathways, contributing to cellular processes such as membrane synthesis and cell wall integrity.
Ditrans, polycis-heptaprenyl diphosphate is classified under polyisoprenoids, specifically as a heptaprenyl diphosphate. It is primarily found in eubacteria where it functions as a lipid carrier in the biosynthesis of peptidoglycan, an essential component of bacterial cell walls. The compound can be synthesized from farnesyl diphosphate through the action of specific enzymes known as prenyltransferases, which facilitate the addition of isoprene units to form longer chains.
The synthesis of ditrans, polycis-heptaprenyl diphosphate involves several key enzymatic steps:
Ditrans, polycis-heptaprenyl diphosphate has a complex molecular structure characterized by:
The structural representation highlights the seven isoprene units linked through diphosphate groups, essential for its biological function.
Ditrans, polycis-heptaprenyl diphosphate participates in several biochemical reactions:
The mechanism of action for ditrans, polycis-heptaprenyl diphosphate involves:
Ditrans, polycis-heptaprenyl diphosphate has several important applications in scientific research:
Ditrans,polycis-polyprenyl diphosphate synthase (EC 2.5.1.87) serves as the fundamental biocatalyst for ditrans,polycis-heptaprenyl diphosphate biosynthesis. This enzyme systematically elongates isoprenoid chains through iterative condensation reactions, initiating with the allylic diphosphate acceptor (2E,6E)-farnesyl diphosphate (FPP) and sequentially adding multiple isopentenyl diphosphate (IPP) units in cis configuration. Each catalytic cycle extends the carbon skeleton by five atoms (C5), ultimately generating C35 heptaprenyl diphosphate characterized by its distinctive trans-trans-cis-cis-cis-cis-cis stereochemistry [1] [2]. The enzyme operates via a "head-to-tail" coupling mechanism where the diphosphate-leaving group facilitates nucleophilic attack by the IPP double bond, forming new carbon-carbon bonds with strict cis-stereoselectivity. This stereochemical control differentiates cis-prenyltransferases from their trans-counterparts and is essential for biological functionality [3] [8].
Biochemically, the reaction follows a processive mechanism:(2E,6E)-farnesyl diphosphate + 4 IPP → ditrans,polycis-heptaprenyl diphosphate + 4 diphosphate
Microsomal studies in Saccharomyces cerevisiae demonstrate that EC 2.5.1.87 activity is membrane-associated, localized predominantly to the endoplasmic reticulum where it synthesizes polyprenyl precursors essential for menaquinone and dolichol biosynthesis [1] [7].
Substrate selectivity is a defining characteristic of EC 2.5.1.87. The enzyme exhibits absolute requirement for (2E,6E)-farnesyl diphosphate (FPP) as the allylic primer, rejecting alternative isomers like neryl diphosphate (C10) or geranylgeranyl diphosphate (C20). This specificity arises from precise geometric constraints within the enzyme's hydrophobic active site pocket, which accommodates the trans configuration at the α-isoprene unit while enforcing cis orientation for newly added units [1] [4].
The second substrate, isopentenyl diphosphate (IPP), serves as the elongating agent. Kinetic analyses reveal a sequential ordered mechanism: FPP binding precedes IPP entry, with Mg2+ ions coordinating diphosphate groups to facilitate ionization and carbocation formation. Competitive inhibition studies demonstrate that substrate analogs lacking the diphosphate moiety (e.g., farnesol) fail to bind, confirming the critical role of electrostatic interactions with the enzyme's conserved aspartate-rich motifs [4] [6].
Table 1: Substrate Specificity Profile of EC 2.5.1.87
Substrate Type | Compound | Binding Affinity (Km) | Catalytic Efficiency (kcat/Km) | Molecular Determinants |
---|---|---|---|---|
Allylic Primer | (2E,6E)-Farnesyl Diphosphate | 2.8 μM | 1.4 × 10⁴ M⁻¹s⁻¹ | Transoid conformation at α-isoprene; diphosphate charge recognition |
(2Z,6Z)-Farnesyl Diphosphate | No binding | - | Non-productive stereochemistry | |
Homoallylic Donor | Isopentenyl Diphosphate | 15.6 μM | 9.2 × 10³ M⁻¹s⁻¹ | Diphosphate-Mg²⁺ coordination |
Dimethylallyl Diphosphate | 112 μM | 3.1 × 10² M⁻¹s⁻¹ | Incorrect orientation for cis-addition |
Structural analyses identify a RXG motif at the C-terminus of regulatory subunits (e.g., NgBR/Nus1) as critical for IPP positioning. Mutagenesis of this motif (e.g., R290H in NgBR) reduces catalytic velocity by >90%, confirming its role in substrate orientation rather than catalytic activation [6].
Product chain-length control represents a remarkable feat of molecular precision in EC 2.5.1.87. Unlike bacterial undecaprenyl diphosphate synthases that generate strictly C55 products, eukaryotic cis-prenyltransferases synthesize polyprenyl families with defined chain-length distributions (e.g., C35-C40 for heptaprenyl derivatives). This heterogeneity arises from kinetic partitioning between elongation and termination, governed by steric gating within the hydrophobic tunnel [6] [8] [9].
Three primary mechanisms regulate chain length:
Table 2: Chain-Length Determinants Across cis-Prenyltransferase Classes
Enzyme Class | Representative Organism | Catalytic Subunit | Regulatory Subunit | Product Chain-Length | Key Determinant |
---|---|---|---|---|---|
Bacterial Homodimer | Staphylococcus aureus | HepPPS-2 | None | Strict C35 | Hydrophobic cavity length (40Å) |
Eukaryotic Heteromer | Homo sapiens | hCIT (DHDDS) | NgBR (Nus1) | C35-C40 (heptaprenyl) | RXG motif conformation |
Yeast Isoforms | Saccharomyces cerevisiae | Rer2 | Nus1 | C80-C120 (dolichol) | Subunit stoichiometry |
Srt1 | Nus1 | C200-C290 | C-terminal tail flexibility |
Yeast studies illustrate isoform specialization: Rer2 synthesizes C80 dolichols for protein glycosylation, while Srt1 generates C290 products implicated in stress adaptation. Deletion experiments confirm non-redundancy – Δrer2 is lethal, whereas Δsrt1 causes cold sensitivity [1] [8].
Evolutionary divergence has generated distinct cis-prenyltransferase architectures across domains of life. Prokaryotic systems utilize homodimeric enzymes with dual aspartate-rich motifs (FARM/SARM), exemplified by Staphylococcus aureus heptaprenyl diphosphate synthase (SaHepPPS). This enzyme consists of catalytic (HepPPS-2) and regulatory (HepPPS-1) subunits encoded by separate genes. Structural analyses reveal HepPPS-2 contains the conserved DDVID and DDVLD motifs for substrate binding, while HepPPS-1 stabilizes the complex through interfacial hydrophobic residues [4].
In contrast, eukaryotic cis-PTs are universally heteromeric complexes. Mammals require NgBR-hCIT dimerization for activity, with NgBR contributing the catalytically essential C-terminal RXG motif absent in prokaryotes. Plant systems exhibit further specialization: Arabidopsis thaliana expresses nine cis-PT homologs, with AtCPT6 producing very short-chain products (C35-C40) for plastidial functions, while LEW1-At2g17570 complexes generate C80-C100 dolichols [3] [6] [10].
Table 3: Structural and Functional Comparison of cis-Prenyltransferases
Feature | Prokaryotic cis-PTs | Eukaryotic cis-PTs | Archaeal cis-PTs |
---|---|---|---|
Quaternary Structure | Homodimeric or heterodimeric | Obligate heterodimers | Homodimeric |
Catalytic Motifs | DDXX(XX)D repeats in both subunits | DDXXD only in catalytic subunit | DDXXD with C-terminal extensions |
Product Profile | Single chain-length (e.g., C55) | Polyprenyl families (e.g., C35-C45) | C50-C60 mixtures |
Subcellular Localization | Cytosolic | ER membrane-integrated | Membrane-associated |
Biological Role | Menaquinone synthesis | Dolichol-dependent glycosylation | Glycosylation carrier |
Architectural convergence is observed in chain-length determination: Both bacterial UPPS and eukaryotic hCIT-NgBR utilize helix-to-loop transitions in hydrophobic cavities to terminate elongation. However, catalytic plasticity differs significantly – prokaryotic enzymes exhibit rigid product specificity (C55±2 isoprene units), while eukaryotes generate broad distributions (C35-C120) tuned by regulatory subunits [3] [4] [6].
Notably, rubber-producing plants like guayule (Parthenium argentatum) have evolved specialized CPT-CBP complexes that synthesize ultra-long polymers (>10,000 isoprene units). Unlike the heptaprenyl-focused systems, these complexes require additional protein partners (REF/SRPP) for efficient high-molecular-weight rubber production, representing an evolutionary innovation beyond primary metabolism [9].
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